molecular formula C27H45NO3 B11560572 Decyl 4-(decanoylamino)benzoate

Decyl 4-(decanoylamino)benzoate

Cat. No.: B11560572
M. Wt: 431.7 g/mol
InChI Key: WGKAXUFQNMRISR-UHFFFAOYSA-N
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Description

Decyl 4-(decanoylamino)benzoate: is an organic compound with the molecular formula C27H45NO3 It is a derivative of benzoic acid, featuring a decyl ester and a decanoylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decyl 4-(decanoylamino)benzoate typically involves the esterification of 4-(decanoylamino)benzoic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Decyl 4-(decanoylamino)benzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups. For example, hydrolysis of the ester group can be achieved using aqueous sodium hydroxide, resulting in the formation of 4-(decanoylamino)benzoic acid and decanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Aqueous sodium hydroxide for hydrolysis reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of corresponding acids, alcohols, or amines.

Scientific Research Applications

Chemistry: Decyl 4-(decanoylamino)benzoate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a model molecule to study the interactions between esters and amides with biological macromolecules such as proteins and nucleic acids.

Medicine: this compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It can also be used as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.

Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and as a surfactant in the formulation of detergents and personal care products.

Mechanism of Action

The mechanism of action of decyl 4-(decanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide functional groups can form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in their activity or stability. For example, in drug delivery systems, the ester linkage can be hydrolyzed by esterases, releasing the active drug at the target site.

Comparison with Similar Compounds

Comparison: Decyl 4-(decanoylamino)benzoate is unique due to its longer alkyl chain, which imparts greater hydrophobicity and enhances its ability to interact with hydrophobic environments. This property makes it more suitable for applications in drug delivery and as a plasticizer compared to its shorter-chain analogs.

Properties

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

decyl 4-(decanoylamino)benzoate

InChI

InChI=1S/C27H45NO3/c1-3-5-7-9-11-13-15-17-23-31-27(30)24-19-21-25(22-20-24)28-26(29)18-16-14-12-10-8-6-4-2/h19-22H,3-18,23H2,1-2H3,(H,28,29)

InChI Key

WGKAXUFQNMRISR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCCCC

Origin of Product

United States

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